5-Ethylheptanoic acid

Description

Significance of Branched-Chain Aliphatic Carboxylic Acids in Chemical Synthesis and Industrial Processes

Branched-chain aliphatic carboxylic acids are a pivotal class of organic compounds with wide-ranging significance in both chemical synthesis and established industrial processes. bohrium.com Unlike their straight-chain counterparts, the presence of one or more alkyl branches along the carbon chain imparts unique physical and chemical properties, such as lower melting points and altered solubility. researchgate.net These characteristics make them highly valuable as intermediates and building blocks in the manufacturing of a diverse array of commercial products. researchgate.net

In industry, these acids and their derivatives are indispensable. Their metal salts, particularly those of cobalt and manganese, are crucial as driers in paints and coatings, accelerating the drying process. researchgate.netbasf.com Esters derived from branched-chain acids are widely used as synthetic lubricants and plasticizers, for example, in the production of polyvinyl butyral (PVB) films for safety glass and as stabilizers for polyvinyl chloride (PVC). researchgate.netbasf.comtechsciresearch.com The cosmetics industry utilizes them to create emollients and skin conditioners. researchgate.nettechsciresearch.com Furthermore, they serve as corrosion inhibitors in automotive coolants and find applications in the food and beverage sector as preservatives and flavoring agents. basf.comtransparencymarketresearch.com The synthesis of these compounds is a cornerstone of the chemical industry, with applications spanning polymers, pharmaceuticals, and agrochemicals. researchgate.net

Historical Context and Evolution of Research on 5-Ethylheptanoic Acid

Specific historical research records detailing the discovery and evolution of this compound are not extensively documented in public literature. However, its history is intrinsically linked to the broader exploration of branched-chain carboxylic acids. The development of industrial manufacturing procedures for these acids, such as the Oxo process which involves hydroformylation followed by oxidation, marked a significant step in their availability for research and commercial use. researchgate.net

Research into branched-chain acids has often focused on isomers with more immediate industrial relevance, such as 2-Ethylhexanoic acid, which has been a subject of extensive study for decades due to its widespread use in plasticizers and coatings. basf.comcymitquimica.comnih.gov The study of specific isomers like this compound has been more recent and less prominent, often appearing in chemical catalogs and patent literature without extensive peer-reviewed studies dedicated to its unique properties or synthesis. nih.gov One synthesis pathway described for this compound involves the alkylation of diethyl malonate with 3-bromopentane, followed by hydrolysis and decarboxylation. vulcanchem.com The evolution of research can be seen as a gradual expansion from the most commercially viable isomers to a more nuanced investigation of how specific branching patterns, such as that in this compound, affect molecular properties and potential applications.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound itself is limited, with a noticeable scarcity of dedicated studies on its biological activity or specific applications. researchgate.net The compound is recognized and cataloged, with its fundamental chemical properties computed and available in databases. nih.govsigmaaldrich.com Its presence in patent filings suggests some level of industrial or exploratory interest, though the specific applications being investigated are not always publicly detailed. nih.gov

The most relevant emerging trends are seen in the broader market for its structural isomers, like 2-Ethylhexanoic acid (2-EHA). Key trends in this area include the development of more sustainable and eco-friendly products, such as low-VOC (Volatile Organic Compound) and bio-based formulations, driven by regulatory pressures and consumer demand. researchandmarkets.com There is also growing demand from the automotive and construction industries, particularly in emerging markets, for high-performance plasticizers, lubricants, and coatings derived from these acids. techsciresearch.comresearchandmarkets.comchemanalyst.com Research is also exploring new applications in specialty chemicals for the electronics sector. researchandmarkets.com While these trends directly concern more common isomers, they inform the potential future research directions for this compound, should its specific properties prove advantageous for these advanced applications.

Identifying Key Research Gaps and the Rationale for Comprehensive Investigation into this compound

The primary research gap concerning this compound is the significant lack of empirical data beyond its basic computed chemical identity. researchgate.net There is a clear knowledge gap in several key areas:

Synthesis and Optimization: While a potential synthesis route is known, there is a lack of research on optimizing this process for yield and purity or exploring alternative, more efficient synthetic pathways. vulcanchem.com

Physical and Chemical Properties: Experimental data on properties such as melting point, boiling point, viscosity, and thermal stability are not readily available. These properties are critical for determining its suitability for industrial applications like lubricants or polymers.

Reactivity and Derivatization: Comprehensive studies on its chemical reactivity and the properties of its derivatives (e.g., esters, amides, metal salts) are absent.

Application-Specific Performance: There is no research evaluating its performance against established isomers like 2-Ethylhexanoic acid in applications such as plasticizers, paint driers, or corrosion inhibitors.

The rationale for a comprehensive investigation stems from the established utility of other C9 branched-chain carboxylic acids. The unique position of the ethyl group at the C-5 position in this compound could lead to distinct steric and electronic effects, potentially resulting in improved performance characteristics. For instance, it might offer better thermal stability in lubricants, enhanced solubility for metal salts used in driers, or unique properties as a plasticizer. A thorough investigation is warranted to fill the existing knowledge gaps and to determine if this compound can offer a technical or economic advantage over the isomers currently in widespread industrial use.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₉H₁₈O₂ | nih.govbiosynth.com |

| Molecular Weight | 158.24 g/mol | nih.govbiosynth.com |

| CAS Number | 1339912-26-3 | nih.govsigmaaldrich.combiosynth.com |

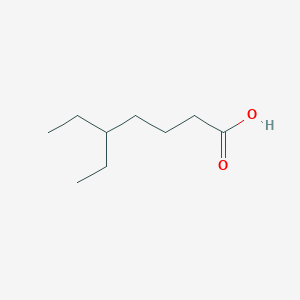

| Canonical SMILES | CCC(CC)CCCC(=O)O | nih.gov |

| InChI Key | MDXWSWRGHHKMCH-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Computed XLogP3 | 3.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 6 | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H18O2 |

|---|---|

Molecular Weight |

158.24 g/mol |

IUPAC Name |

5-ethylheptanoic acid |

InChI |

InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |

InChI Key |

MDXWSWRGHHKMCH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCCC(=O)O |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Elucidation Conventions of 5 Ethylheptanoic Acid

IUPAC Nomenclature and Systematic Naming of 5-Ethylheptanoic Acid

The systematic name for the chemical compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The longest carbon chain containing the carboxyl group (-COOH) is identified as the parent chain. In this case, the longest chain consists of seven carbon atoms, making it a derivative of heptane. The carboxylic acid functional group is, by convention, assigned to the first carbon (C1). libretexts.org

An ethyl group (-CH2CH3) is attached to the fifth carbon atom of the heptanoic acid backbone. Therefore, the official IUPAC name for this compound is This compound . nih.gov The numbering of the carbon chain begins at the carboxyl carbon, ensuring the lowest possible locant for the principal functional group. libretexts.org

Common and Trivial Nomenclatures Associated with this compound and Related Compounds

While many carboxylic acids have widely recognized common or trivial names, often derived from their natural sources, this compound is not typically referred to by such a name. organicchemistrytutor.comutexas.edu Generally, branched-chain fatty acids are a diverse group of compounds that are commonly found in bacteria and various natural waxes. wikipedia.org

The nomenclature for branched-chain fatty acids often follows systematic IUPAC naming conventions due to the vast number of possible isomers. gerli.com Trivial names are more common for simpler, unbranched fatty acids or those with specific, well-known branched structures like the iso- and anteiso- fatty acids, which have a methyl group at the penultimate or antepenultimate carbon atom, respectively. gerli.com As this compound does not fit into these common structural motifs, it is primarily identified by its systematic IUPAC name.

Analysis of Stereoisomerism in this compound: Chiral Centers and Enantiomeric/Diastereomeric Considerations

Stereoisomerism is a key feature of this compound due to the presence of a chiral center. A chiral center is a carbon atom that is attached to four different substituent groups. In the structure of this compound, the carbon atom at the fifth position (C5) is bonded to a hydrogen atom, an ethyl group, a butyl group (the remainder of the main chain towards the carboxyl group), and a propyl group (the remainder of the main chain towards the terminus). Since all four of these groups are different, C5 is a stereocenter.

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These two isomers have identical physical and chemical properties in an achiral environment but will rotate plane-polarized light in equal but opposite directions. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

R/S Configuration Assignment for this compound

The absolute configuration of the enantiomers of this compound can be designated using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org This system assigns a priority to each of the four groups attached to the chiral center based on atomic number.

The groups attached to the C5 chiral center are:

-CH2CH2CH2COOH (butyl group leading to the carboxyl function)

-CH2CH3 (ethyl group)

-CH2CH3 (part of the main chain, propyl group)

-H (hydrogen atom)

To assign priorities, we examine the atoms directly attached to the chiral center. In this case, three are carbon atoms and one is a hydrogen atom. Hydrogen, having the lowest atomic number, is assigned the lowest priority (4).

To differentiate between the three carbon-based groups, we move to the next atoms along each chain until a point of difference is found:

-CH2CH2CH2COOH : The first carbon is attached to another carbon and two hydrogens.

-CH2CH3 : The first carbon is attached to another carbon and two hydrogens.

-CH2CH3 : The first carbon is attached to another carbon and two hydrogens.

Since the first carbons are identical in their attachments, we proceed further down each chain.

In the -CH2CH2CH2COOH chain, the second carbon is attached to another carbon and two hydrogens.

In the -CH2CH3 (ethyl) chain, the second carbon is a terminal methyl group, attached to three hydrogens.

In the -CH2CH3 (propyl part of the main chain), the second carbon is attached to another carbon and two hydrogens.

Continuing this process, the -CH2CH2CH2COOH group will have the highest priority (1) because at the fourth carbon it is attached to two oxygen atoms. Between the ethyl and the propyl fragments of the main chain, the propyl fragment is part of a longer carbon chain and thus takes priority over the ethyl group. Therefore, the priorities are:

-CH2CH2CH2COOH

-CH2CH3 (propyl part of the main chain)

-CH2CH3 (ethyl group)

-H

With the lowest priority group (hydrogen) oriented away from the viewer, if the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is designated as (S) (from the Latin sinister for left). masterorganicchemistry.com

Geometrical Isomerism Analogues and Structural Conformations

Geometrical isomerism, also known as cis-trans isomerism, arises from restricted rotation around a bond, typically a carbon-carbon double bond. uoninevah.edu.iq Since this compound is a saturated carboxylic acid, its carbon chain consists entirely of single bonds, which allow for free rotation. Therefore, this compound itself does not exhibit geometrical isomerism.

However, unsaturated analogues of this compound, which contain one or more carbon-carbon double bonds in their structure, could exhibit geometrical isomerism. For example, if a double bond were present in the main chain, the substituents on the carbons of the double bond could be arranged in either a cis (on the same side) or trans (on opposite sides) configuration, leading to two distinct geometrical isomers. acs.org The properties of these isomers, such as melting point and biological activity, can differ significantly. nih.gov

Conformational Analysis of this compound: Theoretical and Experimental Approaches

The study of the different spatial arrangements of a molecule that arise from the rotation around its single bonds is known as conformational analysis. For a flexible molecule like this compound, a multitude of conformations are possible.

Theoretical Approaches: Computational chemistry provides powerful tools to predict the most stable conformations of a molecule. Methods such as molecular mechanics and quantum mechanical calculations can be used to determine the potential energy surface of the molecule as a function of its dihedral angles. For the alkyl chain of this compound, staggered conformations around the C-C single bonds are generally more stable than eclipsed conformations due to lower torsional strain. The bulky ethyl group at C5 will influence the preferred conformations of the surrounding chain to minimize steric hindrance.

The conformation of the carboxylic acid group itself is also of interest. Theoretical studies on simpler carboxylic acids have shown that they can exist in different conformations, primarily described by the dihedral angle of the H-O-C=O group. ic.ac.uk The two main planar conformations are the syn and anti conformers, where the O-H bond is syn-periplanar or anti-periplanar to the C=O bond, respectively. The syn conformation is generally found to be more stable. ic.ac.uk

Synthetic Methodologies for 5 Ethylheptanoic Acid

Classical Organic Synthetic Routes to 5-Ethylheptanoic Acid

Classical synthetic strategies provide foundational methods for the preparation of this compound, often relying on well-established reaction mechanisms.

A versatile approach to the synthesis of carboxylic acids involves the carbonation of a Grignard reagent. researchgate.netorgsyn.orgorganic-chemistry.org This method is particularly useful for adding a single carbon atom in the form of a carboxyl group to an existing alkyl or aryl halide.

For the synthesis of this compound, a suitable precursor would be a haloalkane that, upon conversion to a Grignard reagent, possesses the desired carbon framework. A plausible starting material is 1-bromo-4-ethylhexane (B6232843). The synthesis would proceed in two main steps:

Formation of the Grignard Reagent: 1-bromo-4-ethylhexane is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent, (4-ethylhexyl)magnesium bromide. adichemistry.com The reaction is initiated by the oxidative insertion of magnesium into the carbon-halogen bond.

Carbonation of the Grignard Reagent: The freshly prepared Grignard reagent is then treated with solid carbon dioxide (dry ice), which serves as the electrophile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. Subsequent acidification of the resulting magnesium carboxylate salt with a strong aqueous acid, like hydrochloric acid, yields this compound. wikipedia.orglumenlearning.com

Table 1: Key Reactants and Products in Grignard Synthesis of this compound

| Compound Name | Role in Synthesis | Chemical Formula |

|---|---|---|

| 1-bromo-4-ethylhexane | Starting Material | C8H17Br |

| Magnesium | Reagent | Mg |

| Carbon Dioxide | Reagent | CO2 |

| (4-ethylhexyl)magnesium bromide | Intermediate | C8H17MgBr |

| This compound | Final Product | C9H18O2 |

Carbonylation reactions involve the introduction of a carbonyl group into an organic molecule. While various carbonylation methods exist, a plausible route to this compound could involve the carbonylation of an appropriate alkyl halide in the presence of a suitable catalyst and a source of carbon monoxide.

Kolbe electrolysis is a decarboxylative dimerization reaction of two carboxylic acids (or their carboxylate salts) that proceeds via a radical mechanism. chemistrysteps.com This method is typically used for the synthesis of symmetrical alkanes, but it can also be adapted for the synthesis of unsymmetrical products through the electrolysis of a mixture of two different carboxylic acids, often referred to as a cross-Kolbe reaction.

To synthesize a precursor to this compound, one could envision a cross-Kolbe electrolysis of pentanoic acid and butyric acid. The electrolysis of a mixture of the sodium or potassium salts of these two acids would generate pentyl and butyl radicals. The desired cross-coupling of a pentyl radical and a butyl radical would form octane (B31449). However, this approach would also lead to the formation of the symmetrical dimerization products, octane (from two butyl radicals) and decane (B31447) (from two pentyl radicals), making the separation of the desired product challenging. chemistrysteps.com Subsequent functionalization and oxidation of the desired octane product would be necessary to arrive at this compound, making this a less direct route.

Table 2: Potential Carboxylic Acid Precursors for Cross-Kolbe Electrolysis

| Carboxylic Acid | Corresponding Radical | Symmetrical Dimer |

|---|---|---|

| Butyric acid | Butyl radical | Octane |

| Pentanoic acid | Pentyl radical | Decane |

The oxidation of primary alcohols and aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.org The direct precursor to this compound via this method would be 5-ethylheptan-1-ol.

A common and effective method for this transformation is the Jones oxidation. chemistrysteps.comsciencemadness.org This involves treating the alcohol with Jones reagent, which is a solution of chromium trioxide (CrO3) in aqueous sulfuric acid and acetone (B3395972). adichemistry.com The primary alcohol is first oxidized to the corresponding aldehyde, 5-ethylheptanal. In the aqueous acidic conditions of the Jones reagent, the aldehyde is then further oxidized to the carboxylic acid. sciencemadness.org

A typical experimental procedure would involve dissolving 5-ethylheptan-1-ol in acetone and cooling the solution in an ice bath. The Jones reagent is then added dropwise, maintaining the temperature below a certain threshold to control the exothermic reaction. The progress of the reaction can be monitored by the color change from the orange of Cr(VI) to the green of Cr(III). Once the oxidation is complete, any excess oxidant is quenched, typically with isopropyl alcohol, and the product is then isolated through extraction and purification.

Modern and Sustainable Synthetic Approaches to this compound

Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and environmentally benign methodologies.

Hydroformylation, also known as the oxo process, is a powerful industrial method for the synthesis of aldehydes from alkenes, carbon monoxide, and hydrogen, typically using a transition metal catalyst (e.g., rhodium or cobalt). sciencemadness.org The resulting aldehyde can then be oxidized to the corresponding carboxylic acid.

A plausible route to this compound via hydroformylation would start with an appropriate alkene, such as 2-ethyl-1-hexene (B155198). The hydroformylation of 2-ethyl-1-hexene would produce a mixture of isomeric aldehydes, with the major product being 3-ethylheptanal (B3381632) under appropriate conditions that favor anti-Markovnikov addition. Subsequent oxidation of this aldehyde, using a suitable oxidizing agent as described in section 3.1.4, would yield this compound.

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically used to reduce unsaturated functional groups. While not a direct route to this compound from a simple precursor, it could be employed in a multi-step synthesis. For instance, if a synthetic route produced an unsaturated analogue of this compound, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) and hydrogen gas would be used to saturate the carbon-carbon double or triple bonds to yield the final saturated carboxylic acid.

Biocatalytic Synthesis of this compound: Enzymatic Transformations and Whole-Cell Bioconversions

Biocatalysis has emerged as a powerful tool in chemical synthesis, utilizing enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild reaction conditions.

Enzymatic Transformations:

The synthesis of carboxylic acids and their esters through enzymatic means often involves lipases. While direct enzymatic synthesis of this compound is not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar branched-chain carboxylic acids. For instance, lipases like Candida antarctica lipase (B570770) B (CalB) are widely used for the synthesis of esters from branched-chain acids. mdpi.com The enzymatic synthesis becomes more challenging when the acid itself is branched, due to steric hindrance near the enzyme's active site. mdpi.com However, lipase variants have been developed to improve activity towards sterically demanding substrates. mdpi.com

A potential enzymatic pathway for this compound could involve the hydrolysis of a corresponding ester precursor. The high chemo-, regio-, and enantioselectivity of enzymes can be advantageous in such transformations. Multi-enzyme cascades are also a promising approach, where a series of enzymatic reactions are combined to build the target molecule from a simpler starting material, avoiding the need to isolate intermediates. nih.gov

Whole-Cell Bioconversions:

Whole-cell biotransformations offer the advantage of utilizing the entire metabolic machinery of a microorganism, including cofactor regeneration systems, which can be beneficial for complex multi-step syntheses. mdpi.com Recombinant microorganisms can be engineered to express specific enzymatic pathways for the production of target molecules. For example, Pseudomonas putida has been engineered to produce 2,5-furandicarboxylic acid (FDCA) from 5-(hydroxymethyl)furfural (HMF) in fed-batch experiments with high yields. nih.govsemanticscholar.org

A hypothetical whole-cell bioconversion route to this compound could involve the engineering of a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, with a synthetic metabolic pathway. This pathway could start from a simple carbon source and proceed through a series of enzymatic steps to construct the C9 backbone of this compound. Such an approach has been successfully used to convert renewable oils and fatty acids into various C9 chemicals. nih.gov The stability of enzymes within the cellular environment and the potential to catabolize inhibitory byproducts are significant advantages of whole-cell systems. mdpi.com

| Biocatalytic Approach | Key Features | Potential Application for this compound Synthesis |

| Enzymatic Transformations | High selectivity (chemo-, regio-, enantio-), Mild reaction conditions, Use of isolated enzymes (e.g., lipases). | Hydrolysis of a 5-ethylheptanoate ester precursor; Kinetically controlled synthesis from a suitable substrate. |

| Whole-Cell Bioconversions | Utilization of entire metabolic pathways, In-situ cofactor regeneration, Potential for multi-step synthesis from simple feedstocks. | Engineering of a microbial host with a synthetic pathway for de novo synthesis of this compound. |

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. nih.govresearchgate.netgoflow.at

For the production of this compound, a continuous flow process could be designed for several key synthetic steps. For example, the carboxylation of a Grignard reagent, a common method for synthesizing carboxylic acids, can be effectively performed in a flow reactor. The use of a tube-in-tube reactor allows for the safe and controlled introduction of gaseous reactants like carbon dioxide. durham.ac.uk This setup can lead to high product purity and simplified work-up procedures. durham.ac.uk

The benefits of continuous processing for a hypothetical synthesis of this compound are summarized below:

| Advantage | Description | Relevance to this compound Production |

| Enhanced Safety | Small reaction volumes at any given time minimize the risk of runaway reactions. | Allows for the use of highly reactive intermediates and exothermic reactions with better temperature control. |

| Improved Efficiency | Superior heat and mass transfer lead to faster reaction times and higher yields. | Can reduce reaction times from hours to minutes. nih.gov |

| Scalability | Production capacity is increased by running the process for longer durations, rather than increasing the reactor size. | Facilitates a seamless transition from laboratory-scale synthesis to industrial production. |

| Automation | Continuous processes can be automated for consistent product quality and reduced labor costs. | Enables precise control over reaction parameters, leading to high reproducibility. |

A multi-step continuous synthesis could involve the sequential coupling of different flow reactors, eliminating the need for isolation and purification of intermediates. nih.gov This approach is particularly advantageous for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. nih.govgoflow.at

Atom Economy and Green Chemistry Principles in this compound Synthesis

Green chemistry is a design philosophy that aims to minimize the environmental impact of chemical processes. jocpr.com A key metric in green chemistry is atom economy , which measures the efficiency of a chemical reaction in incorporating the atoms of the reactants into the final product. acs.orgrsc.orgnih.gov

Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100%

Synthetic routes with high atom economy are inherently more sustainable as they generate less waste. acs.org For the synthesis of this compound, addition reactions, such as the carbonylation of an alkene followed by hydrolysis, would exhibit 100% atom economy in the ideal case. rsc.org In contrast, reactions that produce stoichiometric byproducts, such as the Wittig reaction or certain elimination reactions, have lower atom economies. nih.gov

Beyond atom economy, other principles of green chemistry relevant to the synthesis of this compound include:

Use of Renewable Feedstocks: Developing synthetic routes that start from bio-based materials rather than petrochemical sources.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. jocpr.com

Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and have a lower environmental impact.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Another important metric is the E-factor , which is the ratio of the mass of waste to the mass of the desired product. nih.gov A lower E-factor indicates a more environmentally friendly process. Biocatalytic and flow chemistry approaches often lead to lower E-factors due to higher selectivity and reduced solvent usage. mdpi.com

Stereoselective Synthesis of Enantiopure this compound

This compound possesses a chiral center at the C5 position, meaning it can exist as a pair of enantiomers. For many applications, particularly in the pharmaceutical and life sciences sectors, it is crucial to synthesize the compound in an enantiomerically pure form. Stereoselective synthesis encompasses methods that produce a specific stereoisomer of a molecule.

Chiral Auxiliaries and Asymmetric Induction in this compound Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective formation of the C5 chiral center. For example, oxazolidinones, popularized by David A. Evans, are effective chiral auxiliaries for stereoselective alkylation reactions. wikipedia.orgsigmaaldrich.com An enolate derived from an N-acyl oxazolidinone can be alkylated with high diastereoselectivity, and subsequent hydrolysis of the auxiliary yields the enantiomerically enriched carboxylic acid.

The general scheme for using a chiral auxiliary in the synthesis of (R)- or (S)-5-ethylheptanoic acid would involve:

Attachment of the chiral auxiliary to a suitable carboxylic acid derivative.

Diastereoselective alkylation to introduce the ethyl group at the C5 position.

Removal of the chiral auxiliary to yield the enantiopure this compound.

| Chiral Auxiliary Type | Example | Key Feature |

| Oxazolidinones | Evans auxiliaries | Provide high stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org |

| Camphorsultams | Oppolzer's camphorsultam | Effective for a wide range of asymmetric transformations. |

| Pseudoephedrine Amides | Myers' auxiliaries | Allow for highly diastereoselective alkylation of enolates. wikipedia.org |

Asymmetric Catalysis for Enantioselective Formation of this compound

Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. This approach is highly atom-economical as only a small amount of the chiral catalyst is required to produce a large quantity of the enantiomerically enriched product.

For the synthesis of enantiopure this compound, a key step could be an asymmetric hydrogenation or an asymmetric conjugate addition reaction. For instance, an α,β-unsaturated carboxylic acid precursor could be hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to establish the stereocenter at the C5 position.

Asymmetric organocatalysis, which uses small organic molecules as catalysts, has also become a powerful tool in stereoselective synthesis. nih.gov Chiral amines or Brønsted acids could potentially be used to catalyze a key bond-forming reaction in an enantioselective manner.

Resolution Techniques for Racemic this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. pharmaguideline.comspcmc.ac.in While less efficient than asymmetric synthesis in terms of theoretical yield (maximum 50% for one enantiomer), resolution is a practical and widely used method.

The most common method for resolving a racemic carboxylic acid like this compound is through the formation of diastereomeric salts. spcmc.ac.inlibretexts.orglibretexts.org This involves reacting the racemic acid with a chiral base, often a naturally occurring alkaloid, to form a pair of diastereomeric salts.

Steps for Resolution of Racemic this compound:

Salt Formation: The racemic this compound is treated with a single enantiomer of a chiral base (the resolving agent). This results in a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base].

Separation: Diastereomers have different physical properties, such as solubility. spcmc.ac.in The mixture of diastereomeric salts can therefore be separated by techniques like fractional crystallization.

Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to protonate the carboxylate and liberate the individual enantiomers of this compound.

Commonly used chiral resolving agents for carboxylic acids include:

| Resolving Agent | Type |

| Brucine | Chiral base (alkaloid) pharmaguideline.comspcmc.ac.in |

| Strychnine | Chiral base (alkaloid) pharmaguideline.comspcmc.ac.in |

| (R)- or (S)-1-Phenylethylamine | Chiral base (synthetic) libretexts.org |

| (+)-Cinchonine | Chiral base (alkaloid) spcmc.ac.in |

Other resolution techniques include enzymatic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, and chiral chromatography, where the enantiomers are separated on a chiral stationary phase. dalalinstitute.com

Process Optimization and Scale-Up Considerations for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough examination of process parameters to ensure efficiency, cost-effectiveness, safety, and product quality. Key considerations involve the optimization of reaction conditions, the design of appropriate reactor systems, and the development of robust strategies for impurity removal. These elements are interconnected and must be addressed holistically for successful commercial manufacturing.

Reaction Condition Optimization: Temperature, Pressure, Solvent Effects

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. The specific optimal conditions are highly dependent on the chosen synthetic pathway, such as the malonic ester synthesis or a Grignard-based carboxylation.

Temperature: Reaction temperature is a critical parameter that directly influences reaction kinetics and the formation of byproducts. In a potential malonic ester synthesis route to this compound, the initial alkylation step is typically exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired side products. Conversely, the subsequent hydrolysis and decarboxylation steps often require elevated temperatures to proceed at a practical rate. An optimal temperature profile must be developed for each stage of the synthesis.

Pressure: While many syntheses of carboxylic acids are conducted at atmospheric pressure, pressure can be a significant variable in certain scenarios. For instance, if a carboxylation reaction using a Grignard reagent and carbon dioxide is employed, the pressure of the CO2 gas can directly impact the reaction rate. libretexts.org Operating at elevated pressures increases the concentration of dissolved CO2, which can accelerate the carboxylation step. However, this requires specialized pressure-rated equipment, adding to the capital cost of the plant.

Solvent Effects: The choice of solvent is paramount as it affects reactant solubility, reaction rates, and sometimes the reaction pathway itself. In the formation of Grignard reagents, anhydrous etheric solvents like diethyl ether or tetrahydrofuran (THF) are essential to stabilize the organomagnesium intermediate. wikipedia.org For alkylation reactions, polar aprotic solvents may be preferred to enhance the rate of nucleophilic substitution. The solvent must also be selected with downstream processing in mind, considering factors like ease of removal and recycling.

Below is an interactive table summarizing the influence of these parameters on the synthesis of this compound.

| Parameter | Effect on Reaction Rate | Effect on Selectivity/Purity | Scale-Up Considerations |

|---|---|---|---|

| Temperature | Generally increases with temperature (Arrhenius equation). | Can decrease if side reactions (e.g., elimination, dialkylation) have a higher activation energy. An optimal temperature balances rate and selectivity. | Requires efficient heat transfer systems (jackets, coils) in large reactors to maintain uniform temperature and prevent hotspots. |

| Pressure | Significant for gas-phase reactants (e.g., CO2 in Grignard carboxylation). Higher pressure increases reactant concentration in the liquid phase, boosting the rate. | Generally has a minor effect on selectivity unless it influences phase behavior. | Requires specialized, higher-cost pressure-rated reactors and associated safety systems. |

| Solvent | Highly influential. Solvent polarity and coordinating ability can stabilize transition states or intermediates, affecting the rate. (e.g., THF for Grignard reagents). | Can affect product and impurity solubility, influencing the course of the reaction and simplifying or complicating purification. | Solvent selection impacts cost, safety (flammability, toxicity), and environmental footprint. Solvent recovery and recycling systems are essential for economic viability. |

Reactor Design and Engineering for Large-Scale this compound Synthesis

The design of the reactor is fundamental to the successful scale-up of this compound production. For specialty chemicals like this, stirred-tank batch or semi-batch reactors are commonly employed due to their flexibility.

Key engineering aspects include:

Materials of Construction: Given the corrosive nature of carboxylic acids, particularly at elevated temperatures, and the potential use of strong acids or bases during the synthesis, reactor materials must be carefully selected. Glass-lined steel or alloys such as Hastelloy are often preferred to prevent corrosion and product contamination.

Agitation System: An efficient agitation system is critical to ensure homogeneity of the reaction mixture, promote effective mass transfer between phases (e.g., liquid-gas), and facilitate uniform heat transfer. The design of the impeller and the agitation speed must be optimized to provide sufficient mixing without causing excessive shear that could degrade reactants or products.

Heat Transfer System: Many of the reaction steps in the synthesis of this compound are likely to be exothermic. A robust heat transfer system, such as an external jacket or internal cooling coils, is necessary to remove the heat of reaction and maintain the desired temperature. Inadequate heat removal can lead to temperature excursions, resulting in reduced selectivity and potential safety hazards.

Reagent Addition System: For semi-batch operations, the controlled addition of one or more reagents is a common strategy. This allows for better management of reaction exotherms and can help to control the concentration of reactive intermediates, thereby minimizing the formation of byproducts.

| Design Element | Primary Function | Common Solutions and Considerations |

|---|---|---|

| Reactor Type | Containment of the chemical reaction. | Stirred-tank batch or semi-batch reactor for operational flexibility. |

| Materials of Construction | Withstand corrosive process fluids. | Glass-lined steel, Hastelloy, or other corrosion-resistant alloys. |

| Agitation | Ensure mixing, mass transfer, and heat transfer. | Top-entry agitator with multiple impellers (e.g., pitched-blade turbine, anchor). Baffles may be included to prevent vortexing. |

| Heat Exchange | Control reaction temperature by adding or removing heat. | External jacket, internal coils, or external heat exchanger loop. Utility fluid selection (e.g., cooling water, steam, thermal oil) depends on the required temperature range. |

| Instrumentation | Monitor and control process variables. | Sensors for temperature, pressure, pH, and level. Integration with a distributed control system (DCS) for automation. |

Impurity Profiling and Purification Strategies in this compound Manufacturing

A critical aspect of manufacturing is ensuring the final product meets stringent purity specifications. This requires a comprehensive understanding of potential impurities and the implementation of effective purification methods.

Impurity Profiling: The first step is to identify likely impurities based on the synthetic route. For example, in a malonic ester synthesis, potential impurities could include:

Unreacted starting materials (e.g., diethyl malonate, alkyl halides).

Intermediates from incomplete reaction (e.g., mono-alkylated malonic ester).

Dialkylated byproducts, a common issue in malonic ester synthesis. wikipedia.org

Side-products from elimination reactions of the alkyl halides.

Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to identify and quantify these impurities in the crude product stream. nih.gov

Purification Strategies: Based on the impurity profile and the physicochemical properties of this compound, a multi-step purification train is designed.

Extraction: A common and effective initial purification step for carboxylic acids is liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium hydroxide). The this compound will be converted to its water-soluble carboxylate salt and move to the aqueous phase, while neutral organic impurities remain in the organic layer. The aqueous layer can then be separated and re-acidified to precipitate the purified carboxylic acid, which is then extracted back into an organic solvent. lookchem.comresearchgate.net

Distillation: As this compound is a liquid with a relatively high boiling point, vacuum distillation is a highly effective method for final purification. This technique allows the substance to be distilled at a lower temperature, preventing thermal degradation. It is particularly useful for separating the target acid from less volatile or non-volatile impurities.

Chromatography: For very high purity requirements, preparative chromatography can be used, although it is generally more expensive for large-scale production. Reversed-phase chromatography is a viable option for separating carboxylic acids. teledyneisco.com

| Potential Impurity | Likely Origin | Primary Purification Method |

|---|---|---|

| Unreacted Alkyl Halides | Incomplete alkylation step. | Distillation (due to lower boiling point). |

| Unreacted Malonic Ester | Incomplete alkylation or hydrolysis. | Acid-base extraction (ester remains in organic phase). |

| Dialkylated Byproducts | Second alkylation of the malonic ester intermediate. | Fractional vacuum distillation. |

| Solvents | Residual from reaction or extraction steps. | Distillation/Evaporation. |

Derivatization and Chemical Transformations of 5 Ethylheptanoic Acid

Esterification Reactions of 5-Ethylheptanoic Acid: Synthesis of Alkyl and Branched Esters

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a fundamental transformation for this compound. This reaction is crucial for producing various alkyl and branched esters, which may find use as flavorings, fragrances, plasticizers, and lubricants. The synthesis can be achieved through several methods, including acid-catalyzed and enzymatic approaches.

Acid-Catalyzed Esterification Mechanisms and Kinetics

The most common method for synthesizing esters from this compound is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed as a byproduct is removed. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through a series of reversible steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, increasing the electrophilicity of the carbonyl carbon. chemguide.co.uk

Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.uk

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: A molecule of water is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. chemguide.co.uk

The kinetics of Fischer esterification are typically second-order, being dependent on the concentrations of both the carboxylic acid and the alcohol. The reaction rate is influenced by several factors, including temperature, catalyst concentration, and the steric hindrance of the reactants. Being a branched-chain carboxylic acid, the steric bulk near the carboxyl group of this compound might slightly reduce the reaction rate compared to linear carboxylic acids of similar molecular weight.

Table 1: Hypothetical Kinetic Data for the Esterification of this compound with Ethanol (B145695)

| Temperature (°C) | Catalyst Concentration (mol%) | Initial [this compound] (M) | Initial [Ethanol] (M) | Initial Rate (M/s) |

| 60 | 1 | 1.0 | 5.0 | 1.5 x 10⁻⁵ |

| 70 | 1 | 1.0 | 5.0 | 3.2 x 10⁻⁵ |

| 70 | 2 | 1.0 | 5.0 | 6.5 x 10⁻⁵ |

| 70 | 1 | 2.0 | 5.0 | 6.3 x 10⁻⁵ |

Enzymatic Esterification and Biocatalytic Approaches

Enzymatic esterification offers a green and selective alternative to acid-catalyzed methods. Lipases are the most commonly used enzymes for this purpose, offering high catalytic activity under mild reaction conditions, which minimizes side reactions and energy consumption. longdom.orgresearchgate.netnih.gov The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), is particularly advantageous as it allows for easy separation and reuse of the biocatalyst. nih.gov

The enzymatic synthesis of esters from branched-chain fatty acids can be influenced by the structure of the substrates. Increased chain length and branching of the alcohol or the carboxylic acid can sometimes complicate the enzymatic synthesis, potentially leading to lower conversion rates compared to their linear counterparts. longdom.org However, enzymatic methods have been successfully employed for the synthesis of various fatty acid esters. longdom.orgresearchgate.netnih.gov

Table 2: Examples of Lipase-Catalyzed Esterification of Fatty Acids

| Fatty Acid | Alcohol | Lipase Source | Reaction Medium | Conversion (%) | Reference |

| Butyric Acid | Butanol | Porcine Pancreas | Hexane (B92381) | >90 | longdom.org |

| Butyric Acid | Heptanol | Porcine Pancreas | Hexane | ~70 | longdom.org |

| Oleic Acid | Ethanol | Candida antarctica | Solvent-free | 98.4 | researchgate.net |

Note: This table provides examples of enzymatic esterification of other fatty acids to illustrate the general applicability of the method.

Transesterification Processes Involving Esters of this compound

Transesterification is a process in which the alkoxy group of an ester is exchanged with that of another alcohol. masterorganicchemistry.commdpi.com This reaction can be catalyzed by either acids or bases and is an equilibrium-driven process. For esters of this compound, transesterification can be used to convert one type of ester into another, for example, converting a methyl ester into an ethyl ester by reacting it with an excess of ethanol in the presence of a suitable catalyst. masterorganicchemistry.comyoutube.com

The mechanism of acid-catalyzed transesterification is similar to that of Fischer esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack of the new alcohol. In base-catalyzed transesterification, a strong base, such as an alkoxide, acts as the nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate, which then collapses to release the original alkoxy group. youtube.com

Amidation and Peptide Coupling Reactions of this compound

Amidation involves the reaction of this compound with an amine to form an amide. This transformation is of significant importance in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures and results in the formation of water, which can make the reaction reversible.

To achieve milder reaction conditions and higher yields, various coupling reagents are employed to activate the carboxylic acid. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uni-kiel.depeptide.comsigmaaldrich.com

The general mechanism for peptide coupling involves the following steps:

Activation of the carboxylic acid: The coupling reagent reacts with this compound to form a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester.

Nucleophilic attack by the amine: The amine attacks the activated carbonyl carbon of the intermediate.

Formation of the amide bond: The tetrahedral intermediate collapses, eliminating the activated leaving group and forming the stable amide bond.

The choice of coupling reagent and reaction conditions can be critical, especially when dealing with sterically hindered or electronically deactivated amines or carboxylic acids. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with coupling reagents to suppress side reactions and reduce racemization when dealing with chiral substrates. uni-kiel.de

Table 3: Common Peptide Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagents | Characteristics |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be difficult to remove. |

| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for hindered couplings. |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Fast reaction rates, low racemization. Can cause guanidinylation of the amine. |

Reduction of the Carboxyl Group of this compound to Alcohols and Aldehydes

The carboxyl group of this compound can be reduced to a primary alcohol (5-ethylheptan-1-ol) or, with more difficulty, to an aldehyde (5-ethylheptanal).

The reduction to the primary alcohol is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.

The mechanism of reduction with LiAlH₄ involves the initial deprotonation of the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. This is followed by the nucleophilic addition of a hydride ion (H⁻) from the AlH₃ to the carbonyl carbon. The resulting intermediate is further reduced to the primary alcohol upon workup.

Direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive towards reducing agents than carboxylic acids. Therefore, the reaction typically proceeds to the primary alcohol. However, specialized methods can be employed to stop the reduction at the aldehyde stage. One approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent, such as lithium tri-tert-butoxyaluminum hydride or diisobutylaluminum hydride (DIBAL-H) at low temperatures.

Halogenation and Functionalization of the Alkyl Chain of this compound

While the primary reactivity of this compound is at the carboxyl group, the alkyl chain can also undergo functionalization, primarily through halogenation reactions.

A key reaction for the halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which specifically introduces a halogen (usually bromine or chlorine) at the α-position (the carbon adjacent to the carboxyl group). nrochemistry.commasterorganicchemistry.comwikipedia.orgiitk.ac.inalfa-chemistry.com This reaction involves treating the carboxylic acid with a halogen and a catalytic amount of phosphorus trihalide (e.g., PBr₃). wikipedia.orgalfa-chemistry.com

The mechanism of the HVZ reaction proceeds as follows:

The carboxylic acid reacts with the phosphorus trihalide to form an acyl halide. masterorganicchemistry.comwikipedia.org

The acyl halide then tautomerizes to its enol form. masterorganicchemistry.comwikipedia.org

The enol undergoes electrophilic attack by the halogen to form the α-halo acyl halide. masterorganicchemistry.comwikipedia.org

Finally, the α-halo acyl halide can be hydrolyzed during workup to yield the α-halo carboxylic acid. nrochemistry.comwikipedia.org Alternatively, if the reaction is quenched with an alcohol, an α-halo ester can be obtained. nrochemistry.comwikipedia.org

For this compound, the HVZ reaction would yield 2-bromo-5-ethylheptanoic acid.

Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of light or a radical initiator, can also be used to introduce a halogen at other positions on the alkyl chain, particularly at allylic or benzylic positions if unsaturation were present. However, for a saturated alkyl chain like that in this compound, free radical halogenation is generally less selective and can lead to a mixture of halogenated products. youtube.com

Polymerization Reactions Involving this compound Derivatives

While this compound in its native form is a monofunctional molecule unsuitable for direct polymerization, its derivatives can be engineered to serve as monomers for the synthesis of polymers, particularly polyesters. By introducing a second functional group, such as another carboxyl group or a hydroxyl group, derivatives of this compound can participate in polycondensation reactions.

For instance, a hypothetical derivative like 5-ethylheptane-1,7-dioic acid could serve as a diacid monomer. This monomer could react with a diol, such as ethylene (B1197577) glycol, through melt polycondensation to form a polyester. In this process, the diacid and diol are heated at elevated temperatures, typically in the presence of a catalyst, leading to the formation of ester linkages and the elimination of water. The resulting polymer's properties would be influenced by the branched structure of the 5-ethyl group, which could impact crystallinity, solubility, and thermal characteristics.

The general scheme for such a polycondensation reaction is as follows:

n (HOOC-R-COOH) + n (HO-R'-OH) → [-OC-R-COO-R'-O-]n + (2n-1) H₂O

Where R would represent the 5-ethylheptane backbone and R' would be the backbone of the diol.

Table 1: Illustrative Conditions for Melt Polycondensation of a Hypothetical this compound-Derived Diacid

| Parameter | Condition | Purpose |

|---|---|---|

| Monomers | 5-ethylheptane-1,7-dioic acid, Ethylene Glycol | Diacid and diol reactants |

| Temperature | 180-250°C | To facilitate esterification and remove water byproduct |

| Pressure | Initial atmospheric, then vacuum | Vacuum helps to remove water, driving the reaction to completion |

| Catalyst | Antimony(III) oxide, Tin(II) octoate | To increase the rate of polymerization |

| Reaction Time | Several hours | To achieve high molecular weight polymer |

Advanced Analytical Methodologies for Characterization and Quantification of 5 Ethylheptanoic Acid

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Ethylheptanoic acid (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons. Protons closer to the electron-withdrawing carboxylic acid group will appear at a higher chemical shift (downfield).

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~10-12 | Singlet | 1H |

| -CH ₂-COOH | ~2.3 | Triplet | 2H |

| -CH ₂-CH(CH₂CH₃)₂ | ~1.6 | Multiplet | 2H |

| -CH(CH ₂CH₃)₂ | ~1.3 | Multiplet | 4H |

| -CH₂-CH ₂-COOH | ~1.2 | Multiplet | 2H |

| -CH(CH₂CH ₃)₂ | ~0.9 | Triplet | 6H |

This data is predicted and may vary from experimental values.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C OOH | ~180 |

| -C H(CH₂CH₃)₂ | ~45 |

| -C H₂-COOH | ~35 |

| -CH₂-C H₂-COOH | ~30 |

| -CH(C H₂CH₃)₂ | ~29 |

| -CH(CH₂-C H₃)₂ | ~11 |

This data is predicted and may vary from experimental values.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would show correlations between adjacent protons, helping to trace the carbon chain, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.

Mass Spectrometry (MS) of this compound: Fragmentation Patterns and High-Resolution Techniques

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (158.24 g/mol ). The fragmentation pattern of carboxylic acids is characterized by several key bond cleavages. libretexts.org For this compound, alpha-cleavage next to the carbonyl group could result in the loss of the hydroxyl radical (•OH), producing a fragment at m/z 141, or the loss of the carboxyl group (•COOH), leading to a fragment at m/z 113. libretexts.org

A significant fragmentation pathway for carboxylic acids is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of a neutral alkene molecule and the formation of a resonance-stabilized enol radical cation.

Cleavage at the branching point is also expected. The fragmentation of branched alkanes often occurs at the point of branching due to the increased stability of the resulting secondary or tertiary carbocations. whitman.edu For this compound, cleavage at the C4-C5 bond could yield fragments corresponding to the loss of a propyl or ethyl group from the side chain.

High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion and its fragments, allowing for the determination of the elemental composition and confirming the molecular formula as C₉H₁₈O₂.

Expected Fragmentation of this compound:

| m/z | Possible Fragment Ion | Neutral Loss |

| 158 | [C₉H₁₈O₂]⁺ | - |

| 141 | [C₉H₁₇O]⁺ | •OH |

| 129 | [C₈H₁₇O]⁺ | •CH₂CH₃ |

| 115 | [C₇H₁₅O]⁺ | •CH₂CH₂CH₃ |

| 113 | [C₈H₁₇]⁺ | •COOH |

| 73 | [CH₂(OH)₂]⁺ | C₆H₁₁• (from McLafferty rearrangement) |

| 57 | [C₄H₉]⁺ | C₅H₉O₂• |

| 45 | [COOH]⁺ | C₈H₁₇• |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid functional group. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration. The C-O stretching and O-H bending vibrations are expected in the 1400-1440 cm⁻¹ and 920-950 cm⁻¹ regions, respectively. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C-C bond vibrations within the alkyl chain of this compound would be more prominent in the Raman spectrum. The symmetric C=O stretching vibration may also be observed.

Characteristic Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (hydrogen-bonded) | 2500-3300 (broad) | IR |

| C-H stretch (aliphatic) | 2850-2960 | IR, Raman |

| C=O stretch | 1700-1725 | IR, Raman |

| C-O stretch | 1400-1440 | IR |

| O-H bend | 920-950 | IR |

Chromatographic Separation Techniques for this compound and its Derivatives

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice of technique depends on the volatility and polarity of the analyte and the matrix in which it is present.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile this compound Samples

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. For carboxylic acids like this compound, derivatization is often employed to increase their volatility and improve peak shape. Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents to form methyl or ethyl esters.

The derivatized this compound is then introduced into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a capillary column (stationary phase). The separation is based on the compound's boiling point and its interaction with the stationary phase. A non-polar or mid-polar column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane, would be suitable for this analysis.

GC-Mass Spectrometry (GC-MS): Coupling GC with a mass spectrometer allows for the identification of the separated components based on their mass spectra. The retention time from the GC provides an additional layer of identification. This technique is highly sensitive and specific, making it ideal for the analysis of this compound in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of a wide range of compounds, including those that are non-volatile or thermally labile. This compound can be analyzed directly by HPLC or after derivatization to enhance its detection.

Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of carboxylic acids. A non-polar stationary phase, such as a C18 or C8 column, is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation of this compound

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering significant advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption, and unique selectivity. selvita.comchiraltech.comyoutube.com The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, which contributes to higher efficiency and reduced analysis times. selvita.comchromatographyonline.com For chiral separations, SFC is particularly advantageous, often providing superior resolution and speed. europeanpharmaceuticalreview.comjshanbon.com

The enantiomeric separation of this compound can be effectively achieved using a chiral stationary phase (CSP) specifically designed for SFC applications. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have demonstrated broad enantiorecognition capabilities for a variety of chiral compounds, including carboxylic acids. europeanpharmaceuticalreview.comnih.gov

Method development for the enantiomeric separation of this compound by SFC would involve screening various chiral columns and optimizing the mobile phase composition. The mobile phase in SFC typically consists of supercritical CO2 and an organic modifier, often an alcohol like methanol or ethanol (B145695), to modulate the solvent strength. For acidic compounds like this compound, the addition of a small amount of an acidic additive, such as trifluoroacetic acid, to the modifier can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

A hypothetical SFC method for the enantiomeric separation of this compound is presented below. This method is based on common practices for the separation of chiral carboxylic acids.

Table 1: Hypothetical SFC Method Parameters for Enantiomeric Separation of this compound

| Parameter | Value |

| Chromatographic System | Supercritical Fluid Chromatograph |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | Supercritical CO2 / Methanol with 0.1% Trifluoroacetic Acid (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 40 °C |

| Back Pressure | 150 bar |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Sample Concentration | 1 mg/mL in Methanol |

Under these conditions, baseline separation of the (R)- and (S)-enantiomers of this compound would be expected, allowing for accurate determination of the enantiomeric excess (e.e.). The elution order of the enantiomers would need to be confirmed using enantiopure standards.

Chiral Analytical Methods for Enantiopure this compound

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds. Chiral gas chromatography (GC), HPLC, and chiroptical spectroscopic methods are indispensable tools for this purpose.

Chiral GC and HPLC Method Development for this compound

Chiral Gas Chromatography (GC): For volatile carboxylic acids like this compound, chiral GC offers high resolution and sensitivity. The analysis typically requires derivatization of the carboxylic acid to a more volatile ester, for example, a methyl or ethyl ester. The separation of the resulting enantiomeric esters is then performed on a chiral capillary column. Cyclodextrin-based stationary phases are commonly employed for the chiral separation of a wide range of compounds. gcms.cz

A hypothetical chiral GC method for this compound would involve the following steps:

Derivatization: Conversion of this compound to its methyl ester using a suitable reagent like diazomethane (B1218177) or by acid-catalyzed esterification with methanol.

GC Analysis: Injection of the derivatized sample onto a GC system equipped with a chiral capillary column.

Table 2: Hypothetical Chiral GC Method Parameters for Methyl 5-Ethylheptanoate

| Parameter | Value |

| Chromatographic System | Gas Chromatograph with FID |

| Column | Rt-βDEXsm (Permethylated beta-cyclodextrin) |

| 30 m x 0.25 mm ID, 0.25 µm film thickness | |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Oven Temperature Program | 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for the separation of enantiomers without the need for derivatization. chromatographyonline.com Polysaccharide-based chiral stationary phases are highly effective for the resolution of a broad range of chiral compounds, including carboxylic acids. nih.govoup.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. oup.com The addition of a small amount of an acid, like trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve peak shape. oup.com

Table 3: Hypothetical Chiral HPLC Method Parameters for this compound

| Parameter | Value |

| Chromatographic System | High-Performance Liquid Chromatograph |

| Column | Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for this compound

Optical rotation and circular dichroism are powerful chiroptical techniques used to characterize chiral molecules. wikipedia.org

Optical Rotation: This technique measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org The specific rotation, [α], is a characteristic physical property of an enantiomer. For a given enantiomer, the magnitude of the rotation is the same as its mirror image, but the direction of rotation is opposite. wikipedia.org The specific rotation of enantiopure this compound would be determined using a polarimeter at a specific wavelength (typically the sodium D-line at 589 nm), temperature, and concentration in a specified solvent.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemical structure of the molecule. For chiral carboxylic acids, the carboxyl chromophore can give rise to a characteristic CD signal. msu.eduacs.org The sign and magnitude of the Cotton effect in the CD spectrum can be used to help assign the absolute configuration of the chiral center. msu.edu

Table 4: Hypothetical Chiroptical Data for the Enantiomers of this compound

| Property | (R)-5-Ethylheptanoic Acid | (S)-5-Ethylheptanoic Acid |

| Specific Rotation [α]D20 (c=1, CHCl3) | -5.8° | +5.8° |

| Circular Dichroism (Methanol) | ||

| λmax (nm) | 215 | 215 |

| Molar Ellipticity [θ] (deg·cm2/dmol) | -2500 | +2500 |

Quantitative Analytical Method Development for this compound in Complex Matrices

The accurate quantification of this compound in complex biological matrices, such as plasma or serum, is essential for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this application due to its high sensitivity, selectivity, and specificity. nih.govnih.govactamedicamarisiensis.ro

The development of a quantitative LC-MS/MS method for this compound in human plasma would involve several key steps:

Sample Preparation: Extraction of the analyte from the plasma matrix is necessary to remove proteins and other interfering substances. Protein precipitation with a solvent like acetonitrile or methanol is a common and effective approach. actamedicamarisiensis.ro For enhanced cleanup, liquid-liquid extraction or solid-phase extraction (SPE) could also be employed. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., this compound-d3), should be added prior to extraction to correct for any variability in the sample preparation process and matrix effects.

Chromatographic Separation: Reversed-phase HPLC is typically used to separate the analyte from other endogenous components in the extract before it enters the mass spectrometer. A C18 column with a gradient elution using a mobile phase of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid to promote protonation, is a common choice. frontiersin.org

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is carried out in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound (MW = 144.21), the deprotonated molecule [M-H]- at m/z 143.2 would be selected as the precursor ion. Collision-induced dissociation (CID) of this precursor ion would generate characteristic product ions for quantification.

Table 5: Hypothetical LC-MS/MS Method Parameters for Quantification of this compound in Human Plasma

| Parameter | Value |

| Sample Preparation | Protein precipitation with acetonitrile (3:1, v/v) containing the internal standard |

| LC System | Ultra-High Performance Liquid Chromatograph (UHPLC) |

| Column | C18, 50 x 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | |

| This compound | Q1: 143.2 -> Q3: 99.1 (Quantifier) |

| Internal Standard | Q1: 146.2 -> Q3: 102.1 |

| Calibration Range | 5 - 5000 ng/mL |

| LLOQ | 5 ng/mL |

This method would require thorough validation according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, recovery, and stability, to ensure its reliability for the intended application. frontiersin.org

Theoretical and Computational Chemistry Studies of 5 Ethylheptanoic Acid

Quantum Mechanical Calculations for 5-Ethylheptanoic Acid

Quantum mechanics (QM) forms the fundamental basis for understanding the electronic behavior of molecules. QM calculations, particularly those using Density Functional Theory (DFT), are employed to determine the geometric and electronic properties of this compound with high accuracy.

The electronic structure of this compound is dictated by the arrangement of its constituent atoms and the distribution of electrons within its molecular orbitals. The carboxyl group (-COOH) is the primary site of chemical reactivity and dictates many of the molecule's properties. The carbon and the two oxygen atoms of the carboxyl group are sp² hybridized, resulting in a trigonal planar geometry around the carboxylic carbon. askiitians.comlibretexts.org This hybridization leads to a system of sigma (σ) bonds forming the molecular framework and a pi (π) system associated with the C=O double bond.

Molecular Orbital (MO) theory describes the distribution of electrons in a molecule. For this compound, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.